REACTION_CXSMILES
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B(Br)(Br)Br.[Cl:5][C:6]1[C:7]([CH2:15][O:16]C)=[N:8][C:9]([S:13][CH3:14])=[N:10][C:11]=1[CH3:12].O>C(Cl)Cl>[Cl:5][C:6]1[C:7]([CH2:15][OH:16])=[N:8][C:9]([S:13][CH3:14])=[N:10][C:11]=1[CH3:12]
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Name
|
|
Quantity
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1 mL
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Type
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reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
|
Type
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CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 1 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
The mixture was extracted with CH2Cl2 (3×10 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CUSTOM
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Details
|
The solvent was removed
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Type
|
CUSTOM
|
Details
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The residue was purified by column chromatography on silica gel Biotage 40S
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Type
|
WASH
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Details
|
eluting with EtOAc/hexane (3/7)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |